molecular formula C11H16N4O2 B1434746 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid CAS No. 1706454-46-7

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid

Cat. No.: B1434746
CAS No.: 1706454-46-7
M. Wt: 236.27 g/mol
InChI Key: UNYYSYQHKCLGCW-UHFFFAOYSA-N
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Description

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a methyl group

Mechanism of Action

Target of Action

The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is known to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Upon binding to its targets, this compound induces changes in the activity of these proteins. For instance, by acting as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . By inhibiting enzymes such as phosphodiesterase type 5, it affects the levels of cyclic guanosine monophosphate (cGMP) in cells, influencing various cellular processes .

Biochemical Pathways

The action of this compound on its targets affects several biochemical pathways. For instance, by inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle, affecting energy production in cells . Its antioxidative properties may also impact redox homeostasis within cells .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. For instance, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Furthermore, its effects on cell cycle have been characterized .

Biochemical Analysis

Biochemical Properties

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, the pyrimidine ring can bind to nucleic acids, affecting processes such as DNA replication and transcription .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for cell signaling . Furthermore, it can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . The compound can also affect the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), which are essential for cellular energy production and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the addition of the methyl group and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[methyl-(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14(8-10(16)17)11-12-5-4-9(13-11)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYYSYQHKCLGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
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2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid

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